molecular formula C13H12F2N2 B8748026 2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine CAS No. 441072-26-0

2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine

Cat. No. B8748026
M. Wt: 234.24 g/mol
InChI Key: AVNIDFVWIHMKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine is a useful research compound. Its molecular formula is C13H12F2N2 and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

441072-26-0

Product Name

2-(2,4-Difluorophenyl)-N,N-dimethylpyridin-4-amine

Molecular Formula

C13H12F2N2

Molecular Weight

234.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C13H12F2N2/c1-17(2)10-5-6-16-13(8-10)11-4-3-9(14)7-12(11)15/h3-8H,1-2H3

InChI Key

AVNIDFVWIHMKSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-iodo-4-dimethylaminopyridine (3 g, 12 mmol), 2,4-difluorophenylboronic acid (2.3 g, 14.5 mmol) and K2CO3 (6 g 43.5 mmol) in toluene (60 ml) and water (10 ml) were degassed with nitrogen for 15 minutes. Pd(PPh3)4 (800 mg, 0.66 mmol) was added and the resulting mixture was heated to 90° C. for 48 hours under nitrogen. After being cooled to room temperature, the aqueous phase was separated and extracted with EtOAc (3×100 ml). The combined organic fractions were washed with brine, dried over MgSO4, filtered and evaporated. To further purify the compound the so-obtained oil was dissolved in Et2O and extracted with 10% HCl solution (3×50 ml). The combined aqueous fractions were washed with Et2O (2×100 ml) and neutralized with concentrated NaOH aqueous solution. The resulting mixture was extracted with EtOAc (4×100 ml), the combined organic fractions were washed with brine (50 ml), dried over MgSO4, filtered and evaporated to dryness. The crude compound was purified by column chromatography (SiO2, CHCl3 then CHCl3/MeOH, 97/3) to afford 2.2 g (78%) of the titled compound as slightly yellow oil which solidified upon standing.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step Two
Yield
78%

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